molecular formula C23H20O3 B14607424 2-Phenoxyethyl 3,3-diphenylprop-2-enoate CAS No. 60359-28-6

2-Phenoxyethyl 3,3-diphenylprop-2-enoate

Cat. No.: B14607424
CAS No.: 60359-28-6
M. Wt: 344.4 g/mol
InChI Key: COEMXPPLVDUYCR-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 3,3-diphenylprop-2-enoate is an organic compound with the molecular formula C23H20O3. It is a derivative of 3,3-diphenylprop-2-enoic acid and is characterized by the presence of a phenoxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 3,3-diphenylprop-2-enoate typically involves the esterification of 3,3-diphenylprop-2-enoic acid with 2-phenoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 3,3-diphenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Phenoxyethyl 3,3-diphenylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 3,3-diphenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The phenoxyethyl group may enhance the compound’s ability to interact with biological membranes, while the diphenylprop-2-enoate moiety can modulate enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxyethyl 3,3-diphenylprop-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

60359-28-6

Molecular Formula

C23H20O3

Molecular Weight

344.4 g/mol

IUPAC Name

2-phenoxyethyl 3,3-diphenylprop-2-enoate

InChI

InChI=1S/C23H20O3/c24-23(26-17-16-25-21-14-8-3-9-15-21)18-22(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-15,18H,16-17H2

InChI Key

COEMXPPLVDUYCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)OCCOC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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